molecular formula C23H23F3N4O B3014304 4-((E)-5-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclopent-1-en-1-yl)morpholine CAS No. 314244-24-1

4-((E)-5-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclopent-1-en-1-yl)morpholine

Cat. No.: B3014304
CAS No.: 314244-24-1
M. Wt: 428.459
InChI Key: JCRLJDAWXLHDDK-UWVGYMMXSA-N
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Description

4-((E)-5-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclopent-1-en-1-yl)morpholine is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic routes and chemical transformations utilizing similar compounds. For example, a one-pot, four-component process was demonstrated to synthesize dihydropyrindines and tetrahydroquinolines, highlighting the utility of such compounds in synthesizing complex heterocyclic structures with potential applications in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002). Additionally, the synthesis of a new series of pyridine and fused pyridine derivatives showcased the versatility of these compounds in generating bioactive molecules (Al-Issa, 2012).

Material Science Applications

Compounds with similar structures have been studied for their potential in material science, particularly in the development of organic light-emitting diodes (OLEDs). Homoleptic cyclometalated iridium complexes, for instance, demonstrated high efficiency and pure-red emission, indicating the potential of structurally related compounds in advanced electronic and photonic devices (Tsuboyama et al., 2003).

Advanced Organic Synthesis

The compound and its analogs have been utilized in advanced organic synthesis, such as the synthesis of enaminones, which displayed potent anticonvulsant activity. This illustrates the potential of these compounds in medicinal chemistry and drug design, providing a foundation for the development of new therapeutic agents (Edafiogho et al., 1992).

Properties

IUPAC Name

N-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c24-23(25,26)20-8-9-21(27-16-20)29-28-15-19-7-6-18(14-17-4-2-1-3-5-17)22(19)30-10-12-31-13-11-30/h1-5,8-9,14-16H,6-7,10-13H2,(H,27,29)/b18-14+,28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRLJDAWXLHDDK-UWVGYMMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=NNC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)/C=N/NC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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